N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide is a benzamide derivative featuring a thiophene core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a cyano group, and a methyl group. The 2-phenoxybenzamide moiety contributes to its structural complexity, likely influencing electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-17-21(15-28)27(34-25(17)14-18-11-12-23-24(13-18)32-16-31-23)29-26(30)20-9-5-6-10-22(20)33-19-7-3-2-4-8-19/h2-13H,14,16H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPWWWWEZANTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can modify the benzodioxole or phenoxybenzamide moieties, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, it serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies. Additionally, this compound has shown promise in drug discovery, particularly in the design of novel antitumor agents .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context. For instance, in anticancer research, this compound may inhibit certain enzymes involved in cell proliferation, leading to apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Carboxamide Analogue
Compound: N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxochromene-2-carboxamide
- Structural Difference: Replaces the 2-phenoxybenzamide group with a 4-oxochromene-2-carboxamide.
- Higher molecular weight (444.46 g/mol) compared to the target compound (exact mass unspecified), which may affect pharmacokinetics such as membrane permeability .
Thiadiazole and Isoxazole Derivatives
Compound : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structural Difference : Incorporates a thiadiazole-isoxazole hybrid scaffold instead of the thiophene core.
- Impact :
Compound : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structural Difference : Features a pyridin-2-yl group with acetyl and methyl substituents.
- Impact :
Thiazole-Based Analogues
Compound : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Difference : Substitutes thiophene with a chloro-thiazole ring and includes fluorine atoms.
- Impact :
Compound : N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()
- Structural Difference : Bromine and chlorine substituents increase lipophilicity; hydroxyl group enables hydrogen bonding.
- Impact : Likely influences membrane permeability and target affinity, though specific activity data are unavailable .
Cyclopropane-Carboxamide Derivatives
Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide ()
- Structural Difference : Cyclopropane ring introduces steric hindrance.
- Impact : May reduce conformational flexibility, affecting binding to enzyme active sites. Synthesis yield (20%) indicates challenges in optimization .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in various natural products and pharmaceuticals.
- Cyano group : Often associated with increased reactivity and potential biological interactions.
- Thiophene ring : This heterocyclic structure is frequently linked to diverse pharmacological effects.
- Phenoxybenzamide structure : The amide bond enhances the compound's ability to interact with biological targets.
The molecular formula for this compound is with a molecular weight of 447.47 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene-based derivatives, including this compound. Research indicates that compounds with similar structures can inhibit angiogenesis and overcome chemoresistance in various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays. Results indicated that derivatives exhibited significant cytotoxicity against these cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5) .
- Table 1 summarizes the IC50 values observed in these studies:
Compound Cell Line IC50 (μM) Assay Type This compound A549 6.75 ± 0.19 2D This compound HCC827 6.26 ± 0.33 2D This compound NCI-H358 6.48 ± 0.11 2D -
Mechanism of Action :
- The compound's mechanism may involve interaction with specific biological targets involved in cancer progression, such as protein kinases or other signaling pathways crucial for tumor growth and metastasis .
Structure Activity Relationship (SAR)
Structure activity relationship studies indicate that modifications in the functional groups of similar compounds can significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like cyano or nitro can enhance anticancer properties by increasing the compound's reactivity and affinity for target proteins .
Comparative Analysis
A comparative analysis of structurally related compounds reveals distinct biological activities attributed to variations in their chemical structures:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Compound A | Contains a thiophene core | Exhibits strong antiproliferative activity |
| Compound B | Features a phenolic ether linkage | Demonstrates antioxidant properties |
| Compound C | Contains a quinazoline core | Shows potent anticancer activity |
These comparisons underscore the unique combination of functional groups within this compound that may contribute to its distinct biological activities .
Q & A
Q. Table 1. SAR of Analogous Compounds
| Compound | Key Substituent | Bioactivity (IC, µM) | Target |
|---|---|---|---|
| Analog A (Thiadiazole) | -CF | 0.45 | Kinase X |
| Analog B (Oxadiazole) | -OCH | 1.2 | Protease Y |
| Target compound | -CN, -SMe | 0.89 | Inconsistent |
Basic: What computational approaches predict target binding and metabolic stability?
- Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., CYP450 for metabolism) .
- DFT calculations : Predict electron density maps to assess reactivity of the cyano group and thiophene sulfur .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and solubility (<10 µM), guiding formulation .
Advanced: How can crystallographic software (e.g., Mercury) resolve ambiguities in crystal packing or polymorphism?
- Void analysis : Mercury’s Materials Module identifies solvent-accessible voids (>5% volume suggests instability) .
- Packing similarity : Compare with Cambridge Structural Database entries to detect polymorphic variations .
- Twinned data refinement : SHELXL refines high-resolution data to resolve overlapping peaks in asymmetric units .
Basic: How is purity validated, and what thresholds are acceptable for in vitro studies?
- HPLC : Reverse-phase C18 columns (ACN/HO gradient) with UV detection (λ = 254 nm). Purity >95% required .
- TLC : R values compared to standards; single spot confirms absence of byproducts .
Advanced: How to address discrepancies between in silico predictions and in vitro bioactivity data?
- Proteomic profiling : Use affinity chromatography to identify off-target binding partners .
- Solvent correction : Adjust computational models for DMSO solvent effects, which may mask hydrophobic interactions .
- Conformational sampling : MD simulations (50 ns) assess dynamic binding modes missed in static docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
